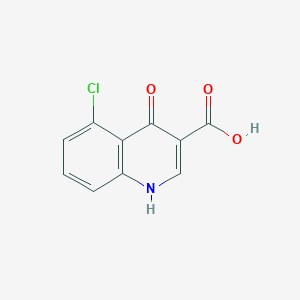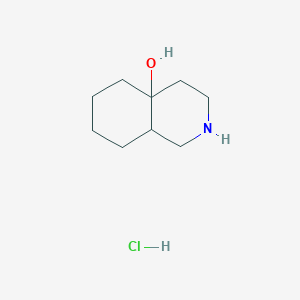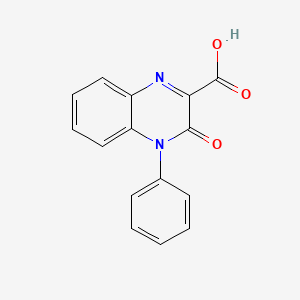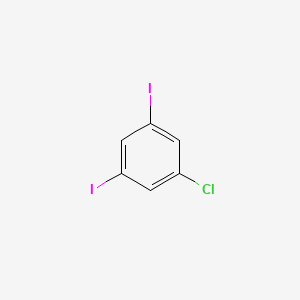![molecular formula C14H11BrO3 B3158715 4-[(3-Bromobenzyl)oxy]benzoic acid CAS No. 860597-31-5](/img/structure/B3158715.png)
4-[(3-Bromobenzyl)oxy]benzoic acid
概要
説明
“4-[(3-Bromobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(3-Bromobenzyl)oxy]benzoic acid” consists of a benzoic acid group attached to a bromobenzyl group via an oxygen atom . The presence of the bromine atom makes this compound more reactive than its non-brominated counterparts.Physical And Chemical Properties Analysis
“4-[(3-Bromobenzyl)oxy]benzoic acid” is a solid at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Chemical Synthesis and Stability
Studies on the degradation of certain pharmaceutical compounds in advanced oxidation processes have highlighted the significance of understanding the stability and reactivity of benzyl halides, including compounds structurally related to 4-[(3-Bromobenzyl)oxy]benzoic acid. These processes are crucial for determining the safest and most efficient way to manage pharmaceutical waste, ensuring that harmful by-products do not threaten the ecosystem (Qutob et al., 2022).
Environmental Impact
The environmental implications of organic compounds, including those related to 4-[(3-Bromobenzyl)oxy]benzoic acid, have been a subject of interest, particularly in the context of water pollution and treatment. Studies have focused on the occurrence, fate, and behavior of benzophenone and its derivatives (which share functional groups with 4-[(3-Bromobenzyl)oxy]benzoic acid) in aquatic environments. These investigations shed light on the persistence of organic pollutants and the challenges associated with their removal from wastewater (Haman et al., 2015).
Biological Activity
Research has also delved into the biological activities of benzoic acid derivatives. One study reviewed the use of benzoic acid as a food and feed additive, focusing on its ability to regulate gut functions. This indicates a broader interest in the health implications of benzoic acid derivatives, suggesting potential applications in dietary supplements and pharmaceuticals (Mao et al., 2019).
Analytical Methods
The development of analytical methods for identifying and quantifying parabens, closely related to 4-[(3-Bromobenzyl)oxy]benzoic acid in cosmetics, underscores the importance of monitoring these compounds in consumer products. Accurate detection and measurement ensure that cosmetic products remain safe and within regulatory standards (Mallika J.B.N et al., 2014).
Safety and Hazards
Safety data sheets suggest that exposure to “4-[(3-Bromobenzyl)oxy]benzoic acid” should be avoided. In case of contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of inhalation or ingestion, medical attention should be sought immediately .
将来の方向性
作用機序
Target of Action
The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for benzylic compounds .
Mode of Action
The mode of action of 4-[(3-Bromobenzyl)oxy]benzoic acid involves several key steps . The compound undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). The resulting benzylic radical then reacts with NBS to form the brominated compound .
Biochemical Pathways
The compound’s bromination and oxidation reactions suggest that it may influence pathways involving benzylic compounds .
Pharmacokinetics
Similar benzoic acid derivatives are known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 4-[(3-Bromobenzyl)oxy]benzoic acid may have similar pharmacokinetic properties.
Result of Action
The compound’s bromination and oxidation reactions suggest that it may induce changes in cellular proteins or enzymes that interact with benzylic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(3-Bromobenzyl)oxy]benzoic acid. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . These precautions suggest that environmental conditions can affect the compound’s stability and activity.
特性
IUPAC Name |
4-[(3-bromophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPOODVGKYUSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromobenzyl)oxy]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)
![[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride](/img/structure/B3158661.png)


![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3158679.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3158697.png)



